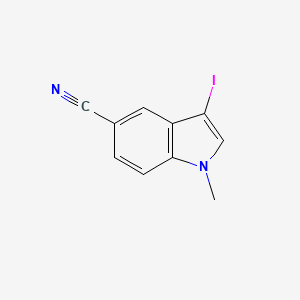![molecular formula C6H3ClN4NaO2 B1446175 6-Cloro-[1,2,4]triazolo[4,3-b]piridazina-3-carboxilato de sodio CAS No. 1630906-50-1](/img/structure/B1446175.png)
6-Cloro-[1,2,4]triazolo[4,3-b]piridazina-3-carboxilato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6-position and a carboxylate group at the 3-position.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure.
Synthesis of Heterocycles: It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry:
Material Science: Incorporated into polymers for use in electronic devices such as solar cells.
Chemical Intermediates: Used as intermediates in the synthesis of other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with sodium hydroxide to introduce the carboxylate group. The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Mecanismo De Acción
The mechanism of action of Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the carboxylate group but shares the core structure.
6-Hydrazino-[1,2,4]triazolo[4,3-b]pyridazine: Contains a hydrazino group instead of a carboxylate group.
Uniqueness: Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex heterocyclic compounds .
Propiedades
Número CAS |
1630906-50-1 |
|---|---|
Fórmula molecular |
C6H3ClN4NaO2 |
Peso molecular |
221.56 g/mol |
Nombre IUPAC |
sodium;6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H3ClN4O2.Na/c7-3-1-2-4-8-9-5(6(12)13)11(4)10-3;/h1-2H,(H,12,13); |
Clave InChI |
AIJZDMNFLXKZHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=NN2C1=NN=C2C(=O)[O-])Cl.[Na+] |
SMILES canónico |
C1=CC(=NN2C1=NN=C2C(=O)O)Cl.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid](/img/structure/B1446093.png)









![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)
![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)

